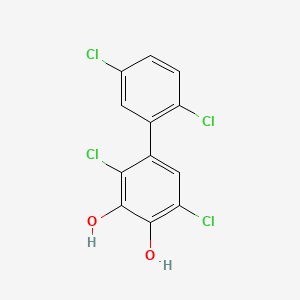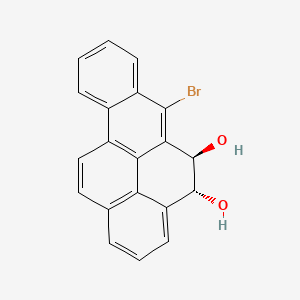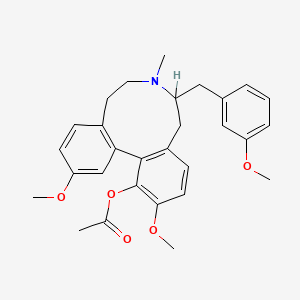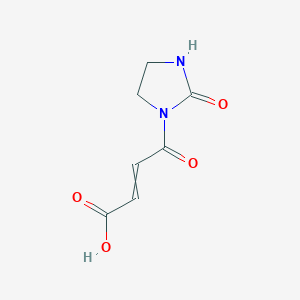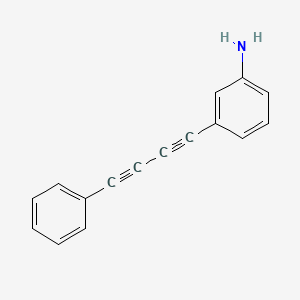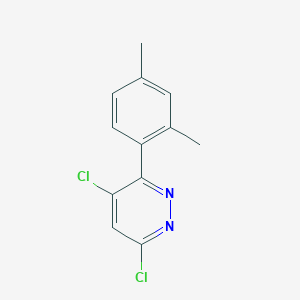![molecular formula C20H15NS B14416149 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline CAS No. 83805-52-1](/img/structure/B14416149.png)
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is a chemical compound with the molecular formula C20H15NS It belongs to the class of benzoquinolines, which are fused aromatic compounds containing a benzene ring fused to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylsulfanyl-2-nitrobenzaldehyde with methylamine can lead to the formation of the desired benzoquinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzo[F]quinoline: Similar structure but lacks the phenylsulfanyl group.
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is unique due to the presence of the phenylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other benzoquinoline derivatives and potentially useful in specialized applications .
Eigenschaften
CAS-Nummer |
83805-52-1 |
|---|---|
Molekularformel |
C20H15NS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-methyl-3-phenylsulfanylbenzo[f]quinoline |
InChI |
InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3 |
InChI-Schlüssel |
NKDWEFNSPDDECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14416070.png)
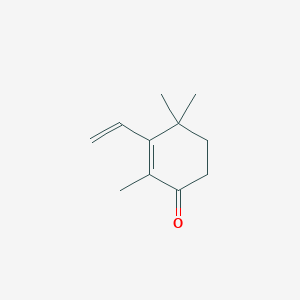
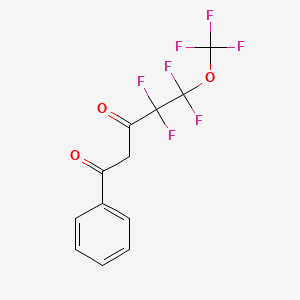
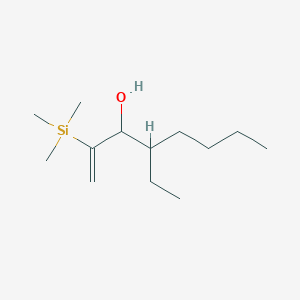


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
